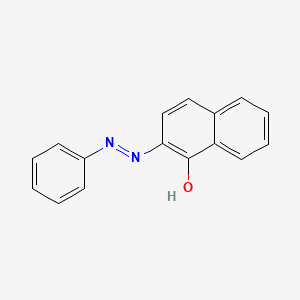![molecular formula C70H95AlN8O9Si B13816808 Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)
Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17173110,17128,3502,708,37011,16020,25026,39029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane is a complex organosilicon compound It is characterized by its intricate structure, which includes multiple butoxy groups and a decacyclic framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane typically involves multiple steps. The initial step often includes the preparation of the octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo framework, followed by the introduction of the triethylsilane group. Reaction conditions may include the use of inert atmospheres, such as nitrogen or argon, and the application of specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. The process would also need to address safety and environmental concerns, particularly given the complexity and potential reactivity of the compound.
化学反应分析
Types of Reactions
Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the aluminum center.
Substitution: The butoxy groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane has several scientific research applications, including:
Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions, including polymerization and organic transformations.
Biological Studies: Investigated for its potential interactions with biological molecules, which could lead to new insights in biochemistry and pharmacology.
Industrial Applications: Utilized in the production of specialized coatings, adhesives, and other industrial products.
作用机制
The mechanism of action of Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain active sites, facilitating or inhibiting various chemical reactions. The pathways involved may include coordination with metal centers, hydrogen bonding, and van der Waals interactions.
相似化合物的比较
Similar Compounds
Triethylsilane: A simpler compound with similar silane functionality but lacking the complex decacyclic framework.
Octabutoxysilane: Shares the butoxy groups but differs in overall structure and complexity.
Aluminacyclo Compounds: Compounds with similar aluminum-containing cyclic structures but different substituents.
Uniqueness
Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17173110,17128,3502,708,37011,16020,25026,39029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane is unique due to its highly complex structure, which imparts specific properties not found in simpler compounds
属性
分子式 |
C70H95AlN8O9Si |
|---|---|
分子量 |
1247.6 g/mol |
IUPAC 名称 |
triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane |
InChI |
InChI=1S/C64H80N8O8.C6H15OSi.Al/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;1-4-8(7,5-2)6-3;/h25-32H,9-24,33-40H2,1-8H3;4-6H2,1-3H3;/q-2;-1;+3 |
InChI 键 |
DXLAIBJMYXMYRC-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC2=NC4=C5C(=CC=C(C5=C6N4[Al](N7C(=N3)C8=C(C=CC(=C8C7=NC9=NC(=N6)C1=C(C=CC(=C19)OCCCC)OCCCC)OCCCC)OCCCC)O[Si](CC)(CC)CC)OCCCC)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-Chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816772.png)




